molecular formula C39H39IrN2O2-7 B14006809 Carbanide;iridium;4-oxopent-2-en-2-olate;1-phenylisoquinoline

Carbanide;iridium;4-oxopent-2-en-2-olate;1-phenylisoquinoline

Cat. No.: B14006809
M. Wt: 760.0 g/mol
InChI Key: LTSOUZKTWXFEMK-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(1-phenyl-isoquinoline)(Acetylacetonato)iridium(III) typically involves the reaction of iridium trichloride with 1-phenyl-isoquinoline and acetylacetone under specific conditions. The reaction is carried out in a solvent such as dichloromethane or toluene, and the mixture is heated to facilitate the formation of the desired complex.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium complexes with higher oxidation states, while reduction may produce iridium complexes with lower oxidation states .

Scientific Research Applications

Chemistry: In chemistry, Bis(1-phenyl-isoquinoline)(Acetylacetonato)iridium(III) is used as a red phosphorescent dopant in OLED devices. It enhances the efficiency and stability of these devices by suppressing triplet-triplet annihilation .

Biology and Medicine:

Industry: In the industrial sector, the compound is used in the production of high-efficiency OLED displays and lighting. Its ability to emit red light with high efficiency makes it valuable for creating vibrant and energy-efficient displays .

Mechanism of Action

The mechanism of action of Bis(1-phenyl-isoquinoline)(Acetylacetonato)iridium(III) involves its ability to act as a phosphorescent emitter. The compound absorbs energy and undergoes intersystem crossing to a triplet excited state. It then emits light as it returns to the ground state. The piq ligand in the complex helps to suppress triplet-triplet annihilation, resulting in a short phosphorescent lifetime and high emission efficiency .

Comparison with Similar Compounds

  • Bis(2-phenylpyridine)(acetylacetonato)iridium(III)
  • Bis(2-phenylbenzothiazole)(acetylacetonato)iridium(III)
  • Bis(2-phenylquinoline)(acetylacetonato)iridium(III)

Comparison: Compared to these similar compounds, Bis(1-phenyl-isoquinoline)(Acetylacetonato)iridium(III) is unique due to its ability to suppress triplet-triplet annihilation more effectively. This results in a shorter phosphorescent lifetime and higher emission efficiency, making it particularly valuable for applications in OLED devices .

Properties

Molecular Formula

C39H39IrN2O2-7

Molecular Weight

760.0 g/mol

IUPAC Name

carbanide;iridium;4-oxopent-2-en-2-olate;1-phenylisoquinoline

InChI

InChI=1S/2C15H10N.C5H8O2.4CH3.Ir/c2*1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;1-4(6)3-5(2)7;;;;;/h2*1-7,9-11H;3,6H,1-2H3;4*1H3;/q2*-1;;4*-1;/p-1

InChI Key

LTSOUZKTWXFEMK-UHFFFAOYSA-M

Canonical SMILES

[CH3-].[CH3-].[CH3-].[CH3-].CC(=CC(=O)C)[O-].C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.[Ir]

Origin of Product

United States

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